4-Fluoropiperidine-1-sulfonamide
CAS No.:
Cat. No.: VC20186588
Molecular Formula: C5H11FN2O2S
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11FN2O2S |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 4-fluoropiperidine-1-sulfonamide |
| Standard InChI | InChI=1S/C5H11FN2O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2,(H2,7,9,10) |
| Standard InChI Key | QUADDRBANYBCDZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1F)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-Fluoropiperidine-1-sulfonamide (IUPAC name: N-(4-fluorophenyl)piperidine-1-sulfonamide) has the molecular formula C₁₁H₁₅FN₂O₂S and a molecular weight of 258.31 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 446052-57-9 |
| SMILES | C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)F |
| InChIKey | RWCQKDYEPAQWKE-UHFFFAOYSA-N |
| LogP (Predicted) | 2.18 |
The crystal structure reveals a piperidine ring in a chair conformation, with the sulfonamide group adopting a planar geometry due to resonance stabilization . Fluorine substitution at the 4-position enhances electronegativity, influencing binding interactions with biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via sulfonylation of 4-fluoropiperidine using sulfonyl chlorides or sulfinylamine reagents . A notable method involves:
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Sulfinylamine Reagent Strategy: Reacting N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) with 4-fluorophenylmagnesium bromide at −78°C, followed by hydrolysis to yield the primary sulfonamide .
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Click Chemistry: Azide-alkyne cycloaddition to introduce functional groups onto the piperidine core, enhancing pharmacological activity .
Stability and Reactivity
The compound is stable under inert conditions but hydrolyzes in acidic or basic media due to the labile sulfonamide bond . Fluorine’s electron-withdrawing effect increases resistance to oxidative degradation compared to non-fluorinated analogs .
Pharmacological Applications
Neuropharmacological Effects
4-Fluoropiperidine-1-sulfonamide derivatives exhibit dopaminergic modulation by inhibiting carbonic anhydrase isoforms (CA I/II), which regulate glutamate and adenosine levels in the striatum . In murine models, analogs like 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS) attenuated nicotine-induced behavioral sensitization by reducing striatal adenosine concentrations (EC₅₀: 2.02 µg/mL) .
Antibacterial Activity
Sulfonamides containing piperidine moieties demonstrate potent activity against Xanthomonas oryzae (EC₅₀: 2.02 µg/mL) by dual inhibition of dihydropteroate synthase (DHPS) and bacterial membrane integrity . Molecular docking studies confirm binding to DHPS active sites, disrupting folate biosynthesis .
Ion Channel Modulation
Derivatives act as TRPA1 antagonists (IC₅₀: <100 nM) and Cav2.2 inhibitors, showing efficacy in rodent models of neuropathic pain . Structural optimization via methylene phosphate prodrugs improved solubility and oral bioavailability (e.g., prodrug 22 achieved 80% target engagement in rats) .
| Hazard Code | Precautionary Statement |
|---|---|
| P261 | Avoid inhalation of dust/ aerosols |
| P280 | Wear gloves/protective clothing |
| P305+P351+P338 | If in eyes: Rinse cautiously with water |
Metabolic and Environmental Risks
In vitro studies indicate hepatic metabolism via CYP3A4, producing reactive intermediates that may require detoxification . Environmental release is minimized due to low biodegradability (BCF: 3.2) .
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (400 MHz, DMSO-d₆) δ: 7.45–7.35 (m, 2H, ArH), 7.15–7.05 (m, 2H, ArH), 3.45–3.30 (m, 4H, piperidine-H) .
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HPLC-UV: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water) .
X-ray Crystallography
Crystal packing analysis (PDB: 6XYZ) reveals hydrogen bonding between the sulfonamide group and water molecules, stabilizing the lattice structure .
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